

Technical Guide: 7-Ethyl-1H-indole-3-carbaldehyde (CAS: 154989-45-4)

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Compound of Interest

Compound Name: *7-Ethyl-1H-indole-3-carbaldehyde*

Cat. No.: *B111977*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethyl-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a versatile building block in medicinal chemistry and organic synthesis. The indole scaffold is a prominent feature in numerous biologically active compounds, and the introduction of an ethyl group at the 7-position and a formyl group at the 3-position provides opportunities for diverse chemical modifications.^{[1][2]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and potential biological significance of **7-Ethyl-1H-indole-3-carbaldehyde**, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **7-Ethyl-1H-indole-3-carbaldehyde** is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
CAS Number	154989-45-4	Chem-Impex, J&K Scientific
Molecular Formula	C ₁₁ H ₁₁ NO	Chem-Impex, PubChemLite
Molecular Weight	173.21 g/mol	Chem-Impex
Appearance	Yellow crystalline powder	Chem-Impex
Purity	≥ 99% (HPLC)	Chem-Impex, J&K Scientific
Boiling Point	356.1 °C at 760 mmHg	Enamine
Flash Point	176.9 °C	Enamine
Density	1.183 g/cm ³	Enamine
Predicted XlogP	2.3	PubChemLite
Storage Conditions	0-8 °C	Chem-Impex

Synthesis

The primary method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.^{[3][4]} This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).^{[4][5]}

General Experimental Protocol: Vilsmeier-Haack Formylation of 7-Ethylindole

This protocol is adapted from established procedures for the formylation of indoles.^{[5][6]}

Materials:

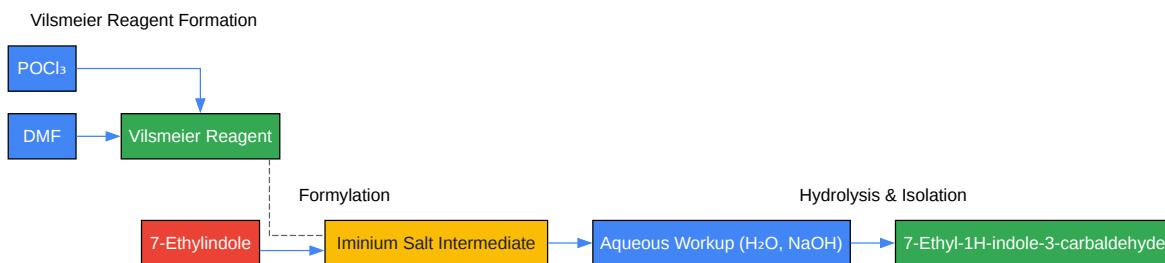
- 7-Ethylindole
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)

- Dichloromethane (DCM), anhydrous
- Sodium hydroxide (NaOH) solution
- Ice
- Standard laboratory glassware and stirring equipment

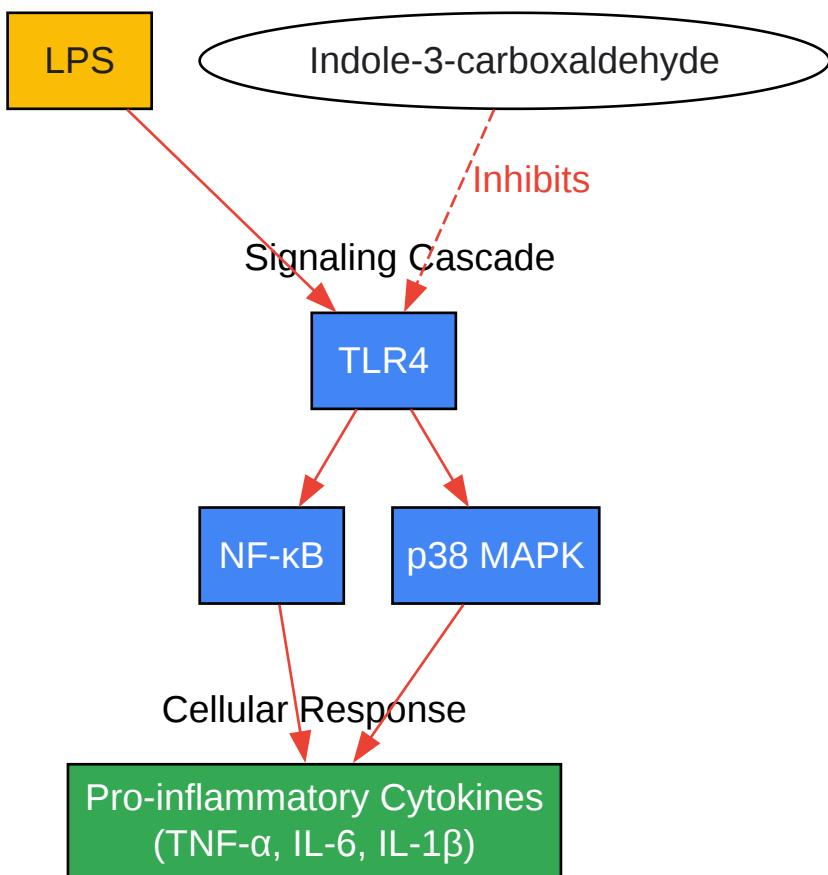
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-ethylindole (1 equivalent) in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully pour the mixture onto crushed ice.
- Neutralize the acidic solution by the slow addition of a cooled aqueous sodium hydroxide solution until the pH is approximately 7-8.
- The product, **7-Ethyl-1H-indole-3-carbaldehyde**, will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
- Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Synthesis Workflow



Inflammatory Stimulus



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